
The Advent of Oral LSN3353871: A New Frontier
in Lipoprotein(a) Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LSN3353871

Cat. No.: B12362211 Get Quote

For researchers, scientists, and drug development professionals, the quest for effective and

convenient therapies to lower elevated Lipoprotein(a) [Lp(a)], a causal and independent risk

factor for cardiovascular disease, has been a long-standing challenge. The emergence of the

oral small molecule inhibitor, LSN3353871, and its clinical successor, muvalaplin, marks a

significant milestone in this pursuit. This guide provides a comprehensive comparison of

LSN3353871/muvalaplin with other Lp(a)-lowering therapies in development, supported by

experimental data and detailed protocols.

Elevated Lp(a) levels are primarily genetically determined and are associated with an

increased risk of heart attack, stroke, and aortic stenosis.[1] Unlike LDL cholesterol, lifestyle

modifications have a minimal impact on Lp(a) concentrations, necessitating targeted

pharmacological interventions. LSN3353871 and its orally bioavailable successor, muvalaplin,

function by inhibiting the formation of the Lp(a) particle.[2] This is achieved by disrupting the

interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), the two

key protein components of Lp(a).[3][4]

Dose-Dependent Efficacy: LSN3353871 and
Muvalaplin
Preclinical studies with the prototype compound LSN3353871 demonstrated a clear dose-

dependent reduction in Lp(a) levels. In transgenic mice expressing human Lp(a), oral

administration of LSN3353871 resulted in up to a 78% decrease in Lp(a).[5]
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Subsequent clinical trials with the optimized compound, muvalaplin, have confirmed and

extended these findings in humans. A Phase 2 clinical trial (KRAKEN study) involving 233

adults with high cardiovascular risk and elevated Lp(a) (≥175 nmol/L) showed a significant

dose-dependent reduction in Lp(a) levels after 12 weeks of daily oral treatment.[6][7]

Table 1: Dose-Dependent Reduction of Lp(a) by Muvalaplin (KRAKEN Phase 2 Trial)[6][7][8]

Daily Dose
Placebo-Adjusted Mean
Percent Reduction in Lp(a)
(Intact Lp(a) Assay)

Placebo-Adjusted Mean
Percent Reduction in Lp(a)
(Traditional apo(a) Assay)

10 mg 47.6% 40.4%

60 mg 81.7% 70.0%

240 mg 85.8% 68.9%

Comparative Landscape: Alternative Lp(a)-Lowering
Therapies
The therapeutic landscape for Lp(a) reduction is rapidly evolving, with several RNA-based

therapies in late-stage clinical development. These agents, primarily antisense oligonucleotides

(ASOs) and small interfering RNAs (siRNAs), work by inhibiting the synthesis of apo(a) in the

liver.

Table 2: Comparison of Lp(a) Reduction by Investigational Therapies
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Drug
(Class)

Mechanism
of Action

Route of
Administrat
ion

Dose
Regimen

Mean Lp(a)
Reduction

Clinical
Trial Phase

Muvalaplin

(Small

Molecule)

Inhibits

apo(a)-apoB-

100

interaction

Oral Daily
Up to 85.8%

[8]
Phase 2[6]

Pelacarsen

(ASO)

Inhibits

apo(a) mRNA

translation

Subcutaneou

s
Monthly ~80%[9][10]

Phase 3

(Lp(a)HORIZ

ON)[5][11]

Olpasiran

(siRNA)

Degrades

apo(a) mRNA

Subcutaneou

s

Every 12 or

24 weeks
>95%[12][13]

Phase 3

(OCEAN(a))

[9]

Zerlasiran

(siRNA)

Degrades

apo(a) mRNA

Subcutaneou

s

Every 16 or

24 weeks

>80%[2][4]

[14]

Phase 2

(ALPACAR-

360)[1][12]

Lepodisiran

(siRNA)

Degrades

apo(a) mRNA

Subcutaneou

s

Single dose

(Phase 1)

Up to 94% (at

48 weeks)

[15][16][17]

Phase 3

(ACCLAIM-

Lp(a))[9]

Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these

agents is crucial for a comprehensive comparison.

Muvalaplin (KRAKEN Phase 2 Trial)[6][8][18]
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

Participant Population: 233 adults aged 40 years or older with Lp(a) concentrations of 175

nmol/L or greater and high cardiovascular risk (due to atherosclerotic cardiovascular

disease, diabetes, or familial hypercholesterolemia).
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Intervention: Participants were randomized to receive oral muvalaplin at doses of 10 mg/day,

60 mg/day, or 240 mg/day, or a matching placebo, for 12 weeks.

Primary Endpoint: The primary outcome was the placebo-adjusted percentage change from

baseline in Lp(a) levels at week 12.

Lp(a) Measurement: Lp(a) concentrations were measured using two different assays: a

traditional apolipoprotein(a)-based assay and a novel assay that detects intact Lp(a)

particles.[18]

Pelacarsen (Lp(a)HORIZON Phase 3 Trial)[3][5][11]
Study Design: A randomized, placebo-controlled, double-blind, parallel-group, multinational

Phase 3 trial.

Participant Population: 8,323 patients with established cardiovascular disease and elevated

Lp(a) levels of ≥70 mg/dL.

Intervention: Patients were randomized to receive monthly subcutaneous injections of

pelacarsen 80 mg or a matching placebo.

Primary Endpoint: The primary endpoint is a composite of major adverse cardiovascular

events (MACE), including cardiovascular death, nonfatal myocardial infarction, nonfatal

stroke, or urgent coronary revascularization requiring hospitalization.

Olpasiran (OCEAN(a)-DOSE Phase 2 Trial)[13][19][20]
[21]

Study Design: An international, multicenter, placebo-controlled, dose-finding randomized

Phase 2 clinical trial.

Participant Population: 281 patients with atherosclerotic cardiovascular disease and Lp(a)

levels greater than 150 nmol/L.

Intervention: Participants were randomized to receive one of four subcutaneous doses of

olpasiran (10 mg every 12 weeks, 75 mg every 12 weeks, 225 mg every 12 weeks, or 225

mg every 24 weeks) or placebo.
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Primary Endpoint: The primary outcome was the placebo-adjusted change in Lp(a)

concentration from baseline to week 36.

Zerlasiran (ALPACAR-360 Phase 2 Trial)[1][2][4][22]
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

Participant Population: 178 patients with stable atherosclerotic cardiovascular disease and

serum Lp(a) concentrations ≥125 nmol/L.

Intervention: Participants were randomized to receive subcutaneous doses of zerlasiran (450

mg every 24 weeks, 300 mg every 16 weeks, or 300 mg every 24 weeks) or placebo.

Primary Endpoint: The primary outcome was the time-averaged percent change in Lp(a)

concentration from baseline to 36 weeks.

Lepodisiran (Phase 1 Trial)[15][16][23][24][25]
Study Design: A single-ascending dose, placebo-controlled, randomized Phase 1 trial.

Participant Population: 48 adults without cardiovascular disease and with Lp(a) serum

concentrations of ≥75 nmol/L.

Intervention: Participants were randomized to receive a single subcutaneous dose of

lepodisiran (ranging from 4 mg to 608 mg) or placebo.

Primary Endpoints: The primary endpoints were safety and tolerability. Secondary outcomes

included changes in fasting Lp(a) serum concentrations.

Visualizing the Mechanisms and Workflows
To further elucidate the distinct approaches to Lp(a) reduction, the following diagrams illustrate

the mechanism of action of LSN3353871/muvalaplin and a generalized workflow for the clinical

trials of RNA-based therapies.
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Caption: Mechanism of LSN3353871/muvalaplin in inhibiting Lp(a) formation.
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Caption: Generalized workflow of RNA-based therapy clinical trials for Lp(a) reduction.
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Conclusion
The development of the oral small molecule inhibitor LSN3353871 and its successor,

muvalaplin, represents a paradigm shift in the management of elevated Lp(a). The robust,

dose-dependent reduction of Lp(a) demonstrated in clinical trials positions muvalaplin as a

promising and convenient therapeutic option. While RNA-based therapies have shown

remarkable efficacy, the oral route of administration of muvalaplin offers a significant advantage

in terms of patient convenience and adherence. The ongoing and future clinical trials will be

pivotal in establishing the long-term safety and cardiovascular benefits of these novel Lp(a)-

lowering agents, ultimately providing much-needed solutions for a large, at-risk patient

population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40185318/
https://pubmed.ncbi.nlm.nih.gov/40185318/
https://pubmed.ncbi.nlm.nih.gov/40185318/
https://www.youtube.com/watch?v=fAZRR8U8XOE
https://www.hcplive.com/view/ocean-a--dose-olpasiran-expresses-prolonged-reduction-in-lp-a-levels
https://newsroom.clevelandclinic.org/2024/11/18/cleveland-clinic-led-trial-finds-novel-drug-can-reduce-lipoproteina-an-important-risk-factor-of-heart-disease-by-more-than-80
https://pace-cme.org/news/phase-1-trial-results-of-extended-duration-sirna-targeting-lpa/2456567/
https://pace-cme.org/news/phase-1-trial-results-of-extended-duration-sirna-targeting-lpa/2456567/
https://www.physiciansweekly.com/post/phase-1-trial-shows-encouraging-data-for-lepodisiran-as-lpa-lowering-therapy
https://www.technologynetworks.com/drug-discovery/news/experimental-treatment-achieves-94-reduction-in-key-heart-disease-marker-380933
https://www.technologynetworks.com/drug-discovery/news/experimental-treatment-achieves-94-reduction-in-key-heart-disease-marker-380933
https://bookcafe.yuntsg.com/ueditor/jsp/upload/file/20250220/1740032524295044324.pdf
https://www.benchchem.com/product/b12362211#confirming-the-dose-dependent-reduction-of-lp-a-by-lsn3353871
https://www.benchchem.com/product/b12362211#confirming-the-dose-dependent-reduction-of-lp-a-by-lsn3353871
https://www.benchchem.com/product/b12362211#confirming-the-dose-dependent-reduction-of-lp-a-by-lsn3353871
https://www.benchchem.com/product/b12362211#confirming-the-dose-dependent-reduction-of-lp-a-by-lsn3353871
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12362211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

